molecular formula C6H15NO3 B1665359 2-[2-(2-Aminoethoxy)ethoxy]ethanol CAS No. 6338-55-2

2-[2-(2-Aminoethoxy)ethoxy]ethanol

Cat. No.: B1665359
CAS No.: 6338-55-2
M. Wt: 149.19 g/mol
InChI Key: ASDQMECUMYIVBG-UHFFFAOYSA-N
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Description

2-[2-(2-Aminoethoxy)ethoxy]ethanol, also known as this compound, is an organic compound with the molecular formula C6H15NO3. It is a colorless to light yellow liquid that is soluble in water and many organic solvents. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

The role of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in biochemical reactions is primarily as a spacer or linker molecule. It is used in the synthesis of bioconjugate materials, which are compounds that can bind to biological molecules and modify their properties . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific bioconjugate that it is part of.

Cellular Effects

As a component of bioconjugate materials, it could potentially influence cell function by modifying the properties of the biomolecules it is linked to .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a spacer or linker molecule, it does not typically exert effects on its own. Instead, it allows other molecules in a bioconjugate to interact with biomolecules in specific ways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable under normal conditions .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is known that it can be synthesized through the reaction of ethylenediamine and epichlorohydrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol typically involves the following steps :

    Step 1: Triethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate.

    Step 2: The 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

    Step 3: Finally, catalytic hydrogenation reduction of 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate yields this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the availability of raw materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

2-[2-(2-Aminoethoxy)ethoxy]ethanol has a wide range of applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.

    Medicine: Utilized in the development of pharmaceuticals and as a linker in the synthesis of protein-targeting chimeras (PROTACs).

    Industry: Applied in the production of surfactants, adhesives, and coatings due to its surface-active properties.

Comparison with Similar Compounds

2-[2-(2-Aminoethoxy)ethoxy]ethanol is unique due to its specific structure and properties. Similar compounds include :

    2-(2-Aminoethoxy)ethanol: A simpler analog with one less ethoxy group.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of an amino group.

    Triethylene glycol monoamine: A related compound with similar applications in organic synthesis and bioconjugation.

These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQMECUMYIVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884261
Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-55-2
Record name 2-[2-(2-Aminoethoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-aminoethoxy)ethoxy)-
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Record name 6338-55-2
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Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
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Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-aminoethoxy)ethoxy]ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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